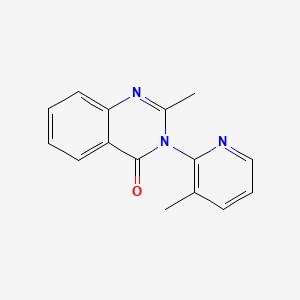

1-Cyclopropyl-7-(2,6-dimethyl-4-pyridinyl)-6-fluoro-1,4-dihydro-4-oxo-3-quinolonecarboxylic acid

概要

説明

This compound, also known as CP-690,550, is a synthetic compound developed as a selective inhibitor of Janus kinase 3 (JAK3)1. JAK3 is a tyrosine kinase that plays an important role in the signaling pathways of cytokines, which are involved in the regulation of the immune system1. CP-690,550 has potential therapeutic applications in the treatment of autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, it’s worth noting that the synthesis of such compounds often involves complex organic chemistry reactions and requires specialized knowledge and equipment.Molecular Structure Analysis

The molecular formula of this compound is C20H16F2N2O31. It has a molecular weight of 370.3 g/mol1. The InChI Key is WHXJSJBKDGZVDA-UHFFFAOYSA-N1.

Chemical Reactions Analysis

The compound works by selectively inhibiting JAK3, which is involved in the signaling pathways of cytokines that are important in the regulation of the immune system1. By blocking JAK3, it reduces the production of pro-inflammatory cytokines, which can help to reduce inflammation and prevent tissue damage in autoimmune diseases1.

Physical And Chemical Properties Analysis

The compound has a relatively low solubility in water1. This can make it difficult to administer in certain formulations1. More specific physical and chemical properties like melting point, boiling point, and density were not found in the available resources.

科学的研究の応用

Antibacterial Activity

1-Cyclopropyl-7-(2,6-dimethyl-4-pyridinyl)-6-fluoro-1,4-dihydro-4-oxo-3-quinolonecarboxylic acid has been extensively researched for its antibacterial properties. Studies have demonstrated its effectiveness against various bacterial strains, particularly against Staphylococcus aureus. A notable finding is that the position and number of fluorine atoms on the quinolone nucleus do not significantly impact its Gram-positive activity, indicating a specific mechanism of action distinct from other antibacterial agents (Reuman et al., 1995).

Enhanced Solubility and Efficacy through Prodrug Formulation

Research has explored the conversion of this compound into amino acid prodrugs, resulting in enhanced solubility and improved in vivo efficacy. This approach involves acylation with common amino acids, which significantly increases the compound's bioavailability while maintaining its antibacterial potency. This innovative formulation underscores the potential of modifying existing drugs for enhanced therapeutic outcomes (Sánchez et al., 1992).

Topoisomerase II Inhibition

Another significant application is the compound's interaction with mammalian topoisomerase II, an enzyme involved in DNA replication and cell division. This interaction suggests potential utility in cancer therapy, as inhibiting topoisomerase II can disrupt the proliferation of cancer cells. The compound exhibits considerable potency in this context, opening avenues for new cancer treatment strategies (Wentland et al., 1993).

Photodegradation Studies

Understanding the photodegradation of this compound is crucial for its stability and effectiveness. Research has identified major decomposition products formed under various conditions, providing insights into its stability and behavior under different environmental conditions. This knowledge is vital for the proper storage and handling of the drug (Torniainen et al., 1997).

Activity Against Mycobacterium Strains

The compound has shown significant activity against Mycobacterium tuberculosis and Mycobacterium avium strains. Its enhanced activity at lower pH levels, typical of phagosomes and phagolysosomes in macrophages, makes it particularly promising for treating infections caused by these organisms (Heifets & Lindholm-Levy, 1990).

Electrochemical Studies

Electrochemical studies of this compound and its precursors have provided insights into its reduction mechanisms and the influence of intramolecular hydrogen bonding and aromaticity on its electrochemistry. These studies are crucial for understanding the drug's behavior and interactions at the molecular level (Srinivasu et al., 1999).

Safety And Hazards

The compound has been shown to have a favorable safety profile, with no significant adverse effects reported in clinical trials1. However, it’s important to note that it is for research use only and not for human or veterinary use1.

将来の方向性

The main advantage of this compound is its selectivity for JAK3, which reduces the risk of off-target effects1. This, along with its favorable safety profile, makes it a promising candidate for further development as a therapeutic agent1. However, its relatively low solubility in water is a limitation that could be addressed in future research1.

Please note that this information is based on the available resources and may not include all aspects of the compound. For a more detailed analysis, consulting scientific literature or experts in the field is recommended.

特性

IUPAC Name |

1-cyclopropyl-7-(2,6-dimethylpyridin-4-yl)-6-fluoro-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN2O3/c1-10-5-12(6-11(2)22-10)14-8-18-15(7-17(14)21)19(24)16(20(25)26)9-23(18)13-3-4-13/h5-9,13H,3-4H2,1-2H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNKLCGHPPNAPBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)C)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60154154 | |

| Record name | Win 57273 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60154154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopropyl-7-(2,6-dimethyl-4-pyridinyl)-6-fluoro-1,4-dihydro-4-oxo-3-quinolonecarboxylic acid | |

CAS RN |

123942-04-1 | |

| Record name | Win 57273 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123942041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Win 57273 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60154154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。